molecular formula C4H5NO2S2 B104526 Raphanusamic acid CAS No. 98169-56-3

Raphanusamic acid

Cat. No. B104526
CAS RN: 98169-56-3
M. Wt: 163.2 g/mol
InChI Key: SQUOCHQOQMZGQP-REOHCLBHSA-N
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Description

Vacuolar Localization of Enzymatic Synthesis

Research indicates that the enzymatic synthesis of hydroxycinnamic acid esters, which are related to raphanusamic acid, occurs within the vacuoles of leaf protoplasts from Raphanus sativus. These vacuoles contain both the esters and the enzymes necessary for their synthesis, suggesting that the vacuole is the primary site for the synthesis and storage of these compounds .

Influence of Raphanusanin on Auxin-Mediated Microtubule Orientation

Raphanusanin, a growth inhibitor, has been shown to affect the orientation of microtubules in radish hypocotyls, which in turn influences cell elongation and plant growth. The substance interferes with the action of the plant hormone auxin, suggesting a mechanism by which raphanusanin can regulate growth and phototropism .

Antioxidant Activity of Acylated Anthocyanins

In a study of Raphanus sativus cv Sango sprouts, researchers isolated acylated anthocyanins with antioxidant properties. These compounds, which have a cyanidin core and are acylated with malonic and phenolic acids, show significant antioxidant activity, which is influenced by the type of acylation. This research contributes to the understanding of the structure-activity relationships of antioxidant anthocyanins .

Structural Analysis of Raphanusanins

The correct structures of raphanusanins, which are light-induced growth inhibitors, have been determined through synthesis and spectral data analysis. Previous structural proposals were corrected, and the synthetic compounds were found to exhibit growth inhibitory activity .

Synthesis and Bioactivity of Growth Inhibitors

The total synthesis of 4-methylthio-3-butenylisothiocyanate and raphanusanin, both of which regulate phototropism in radish hypocotyls, has been achieved. These synthesized compounds have shown potent bioactivity in tests using radish hypocotyls, confirming their role as growth inhibitors .

Role of Raphanusanin in Hypocotyl Growth

Raphanusanin, a growth inhibitor isolated from radish seedlings, has been identified as a new compound that plays a significant role in the light inhibition of hypocotyl growth. The presence of raphanusanin increases under red light, suggesting its involvement in the plant's response to light conditions .

Revision of Raphanusanin Structure

The structures of raphanusanins A and B have been revised based on X-ray crystallographic analysis and spectral studies. The new structures indicate a pyrrolidinethione skeleton rather than the previously proposed piperidinethione skeleton, providing a more accurate understanding of these growth-regulating substances .

Scientific Research Applications

Plant Growth and Development

  • Influence on Auxin-Mediated Microtubule Orientation

    Raphanusanin, a closely related compound to Raphanusamic acid, significantly influences plant growth, particularly in light growth inhibition and phototropism of radish hypocotyls. It interferes with the indole-3-acetic acid (IAA)-mediated orientation of microtubules in radish hypocotyls, thereby inhibiting growth (Sakoda, Hasegawa, & Ishizuka, 1992).

  • Role in Plant Defense and Growth

    Raphanusamic acid, as a catabolite of allyl-glucosinolate, is involved in complex plant responses to environmental conditions. It differentially affects processes downstream of the auxin signaling cascade, which influences plant development and growth (Katz et al., 2020).

Plant Response to Environmental Stresses

  • Inhibitory Effects on Growth Regulators

    The presence of raphanusanins, compounds related to Raphanusamic acid, in plants of the genus Raphanus, significantly inhibits the activity of certain plant hormones such as indole-3-acetic acid and benzyladenine, affecting their growth responses (Sakoda, Hasegawa, & Ishizuka, 1991).

  • Model for Studying Environmental Stress Responses

    Radish plants, containing compounds like Raphanusamic acid, serve as excellent models for studying plant responses to various environmental stresses, including atmospheric pollutants and other adverse conditions (Kostka-Rick & Manning, 1993).

Metabolic and Biochemical Insights

  • Metabolomic Variations

    Studies on metabolomic variation in Brassica rapa and Raphanus sativus, which produce Raphanusamic acid, help in understanding the metabolic changes during plant development and emphasize the importance of plant age in the metabolomic profile of vegetables (Jahangir et al., 2014).

  • Coordination in Biosynthesis and Turnover

    Raphanusamic acid appears to play a role in coordinating glucosinolate biosynthesis and turnover in plants, correlating with increased accumulation of endogenous glucosinolates. This suggests its involvement in adjusting glucosinolate accumulation in response to environmental and internal signals (Jeschke et al., 2019).

Future Directions

Raphanusamic acid could represent a metabolic checkpoint that allows glucosinolate-producing plants to measure the flux through the biosynthetic and/or turnover pathways and thereby to dynamically adjust glucosinolate accumulation in response to internal and external signals . This suggests potential future research directions in understanding the role of Raphanusamic acid in plant metabolism and its impact on plant adaptation to environmental changes .

properties

IUPAC Name

(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOCHQOQMZGQP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243495
Record name Raphanusamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raphanusamic acid

CAS RN

98169-56-3, 20933-67-9
Record name (4R)-2-Thioxo-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
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Record name Raphanusamic acid
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Record name Raphanusamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Thiothiazolidine-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sodium hydroxide (40 g, 1.0 mol), cysteine hydrochloride hydrate (50 g, 0.285 mol) and carbon disulfide (30 g, 0.4 mol) were added in that order to 200 ml water at room temperature. This mixture was stirred for 24 hours. At the end of this period, the reaction mixture was acidified to pH 6 with hydrochloric acid and evaporated to yield a yellow foam. Trituration of this foam with concentrated hydrochloric acid caused crystallization to occur. The white solid thus obtained was recrystallized from 6 N hydrochloric acid to yield 12.2 g (21.2%) of 4-carboxythiazolidine-2-thione, m.p. 183°-184°C with decomposition.
Quantity
40 g
Type
reactant
Reaction Step One
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50 g
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30 g
Type
reactant
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Name
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The title acid, C4H5NO2S2, crystallized in the non-centrosymmetric space group P212121 with one molecule as the asymmetric unit. Two hydrogen bonds occur, namely, N—H⋯O, with …
Number of citations: 3 scripts.iucr.org
V Jeschke, K Weber, SS Moore, M Burow - Frontiers in Plant Science, 2019 - frontiersin.org
… Raphanusamic acid, a breakdown product that can potentially be formed from all … Thus, raphanusamic acid could represent a metabolic checkpoint that allows glucosinolate-producing …
Number of citations: 45 www.frontiersin.org
Y Lin, X Yang, Y Lu, D Liang, D Huang - Organic letters, 2019 - ACS Publications
… Indeed the LC-MS results revealed raphanusamic acid, 6 (peak 1), and p-… The amine concentration was indirectly quantified by determining the concentration of raphanusamic acid 6. …
Number of citations: 44 pubs.acs.org
SE Sparks, GB Quistad, W Li… - Journal of biochemical …, 2000 - Wiley Online Library
… The dimethyl derivatives of raphanusamic acid and the corresponding oxo analog were analyzed by GC-MS with selected ion monitoring (SIM) of MH at m/z 192 and 176, respectively. …
Number of citations: 28 onlinelibrary.wiley.com
E Katz, R Bagchi, V Jeschke, ARM Rasmussen… - Plant …, 2020 - academic.oup.com
… accumulation of raphanusamic acid was … raphanusamic acid production from an isothiocyanate, it is predicted that there will be a 1:1 equivalency in the production of raphanusamic acid …
Number of citations: 28 academic.oup.com
L Andernach, K Witzel, FS Hanschen - Food Chemistry, 2023 - Elsevier
… In the present study, we analyzed raphanusamic acid levels during incubation of … raphanusamic acid levels were much lower compared to amine development, the raphanusamic acid …
Number of citations: 8 www.sciencedirect.com
Q Yang, M Luo, Q Zhou, Y Zhao, J Chen, S Ji - Plant Science, 2023 - Elsevier
… The increase in the content of raphanusamic acid (degradation product) indicated that insufficient supply of sulfur donors not only could constrain the biosynthesis of glucoraphanin but …
Number of citations: 3 www.sciencedirect.com
Y Lu, X Wang, H Pu, Y Lin, D Li, SQ Liu… - Journal of Agricultural …, 2020 - ACS Publications
… (16) ITCs and cysteine rapidly formed adducts, which underwent intramolecular cyclization via two pathways with either the production of organic amine and raphanusamic acid (RA) or …
Number of citations: 6 pubs.acs.org
PD Cárdenas, JP Landtved, SH Larsen, N Lindegaard… - Phytochemistry, 2023 - Elsevier
… phytoalexins and raphanusamic acid or … Raphanusamic acid peak areas from root samples were much higher than the upper linear range of the standard curve, so raphanusamic acid …
Number of citations: 3 www.sciencedirect.com
M Piślewska-Bednarek, RT Nakano, K Hiruma… - Plant …, 2018 - academic.oup.com
… in the pathogen-triggered biosynthesis of end products of the PEN2 pathway, including 4-O-β-d-glucosyl-indol-3-yl formamide, indole-3-ylmethyl amine, and raphanusamic acid. In line …
Number of citations: 71 academic.oup.com

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